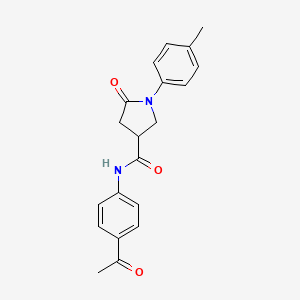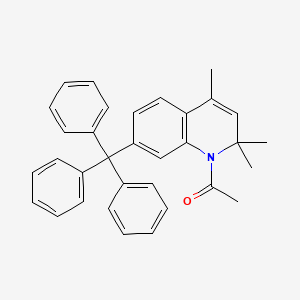![molecular formula C23H24Cl2N2O4 B11642953 methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642953.png)
methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the pyrrole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Final Assembly: The final step involves the coupling of the pyrrole derivative with the appropriate ester and methoxyethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolinones, while reduction can produce alcohol derivatives.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through various pathways. Its structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or binding to a receptor in a biological system.
相似化合物的比较
Similar Compounds
- **Methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- **this compound
Uniqueness
This compound’s uniqueness lies in its specific substituents and the arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall behavior in various applications.
属性
分子式 |
C23H24Cl2N2O4 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
methyl (4Z)-4-[[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-13-10-16(14(2)27(13)20-12-17(24)6-7-19(20)25)11-18-21(23(29)31-5)15(3)26(22(18)28)8-9-30-4/h6-7,10-12H,8-9H2,1-5H3/b18-11- |
InChI 键 |
SNXHGCDEWDFDOL-WQRHYEAKSA-N |
手性 SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=C\3/C(=C(N(C3=O)CCOC)C)C(=O)OC |
规范 SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C3C(=C(N(C3=O)CCOC)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(propan-2-yl)ethanediamide](/img/structure/B11642877.png)
![N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
![ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11642896.png)
![[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate](/img/structure/B11642902.png)
![4-({[2-(4-Benzyl-2,2-dimethyloxan-4-YL)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11642914.png)

![Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11642924.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642938.png)
![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642973.png)
